7-Bromo-l-tryptophan
Overview
Description
7-Bromo-l-tryptophan is a brominated derivative of the essential amino acid tryptophan . It has a molecular formula of C11H11BrN2O2 and a molecular weight of 283.12 .
Synthesis Analysis
The synthesis of 7-Bromo-l-tryptophan can be achieved through a fermentative process with Corynebacterium glutamicum . This process employs an L-tryptophan producing C. glutamicum strain expressing rebH and rebF from Lechevalieria aerocolonigenes for halogenation and is based on glucose, ammonium, and sodium bromide .Molecular Structure Analysis
The molecular structure of 7-Bromo-l-tryptophan consists of a brominated indole ring attached to an amino acid structure . The InChI code for 7-Bromo-l-tryptophan is 1S/C16H19BrN2O4/c1-16(2,3)23-15(22)19-12(14(20)21)7-9-8-18-13-10(9)5-4-6-11(13)17/h4-6,8,12,18H,7H2,1-3H3,(H,19,22)(H,20,21)/t12-/m0/s1 .Chemical Reactions Analysis
The bromination of L-tryptophan to form 7-Bromo-l-tryptophan is a key step in its synthesis . This reaction is catalyzed by the FAD-dependent halogenase RebH and the NADH-dependent flavin reductase RebF .Physical And Chemical Properties Analysis
7-Bromo-l-tryptophan has a molecular weight of 283.12 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the retrieved papers.Scientific Research Applications
Enzymatic Synthesis and Pharmaceutical Applications
7-Bromo-1-tryptophan (7-Br-Trp) is produced through a fermentative process using Corynebacterium glutamicum, indicating its biotechnological synthesis potential. This compound has applications in agriculture, food, and pharmaceutical industries, such as in the synthesis of the 20S-proteasome inhibitor TMC-95A, a pharmaceutical compound (Veldmann et al., 2019).
Enzymatic Optical Resolution in Drug Synthesis
7-Br-Trp is synthesized via enzymatic optical resolution, playing a crucial role in the synthesis of chloropeptin and kistamycin A, important pharmaceutical compounds (Konda-Yamada et al., 2002).
Modular Synthesis for Peptide and Peptidomimetic Synthesis
The compound is used in the modular synthesis of aryl-substituted tryptophan derivatives, a process combining biocatalytic halogenation and chemocatalytic cross-coupling reactions. This is significant for peptide or peptidomimetic synthesis in pharmaceutical research (Frese et al., 2016).
Natural Product Biosynthesis and Microbial Research
7-Br-Trp derivatives are found in sponges (Thorectandra and Smenospongia), where they exhibit antimicrobial properties, underscoring their significance in natural product biosynthesis and microbial research (Segraves & Crews, 2005).
Probing Protein Structure and Dynamics
7-Br-Trp analogs, such as 7-azatryptophan, serve as noninvasive in situ probes for studying protein structure and dynamics, offering an alternative to traditional tryptophan probes in biochemical and structural biology research (Négrerie et al., 1990).
Tryptophan Halogenation in Bacteria
The halogenation of tryptophan, including the production of 7-Br-Trp, is observed in bacteria like Streptomyces toxytricini, highlighting its role in bacterial metabolism and potential for antibiotic research (Zeng & Zhan, 2011).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-amino-3-(7-bromo-1H-indol-3-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrN2O2/c12-8-3-1-2-7-6(5-14-10(7)8)4-9(13)11(15)16/h1-3,5,9,14H,4,13H2,(H,15,16)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMOOBBCGTVDGP-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-l-tryptophan |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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